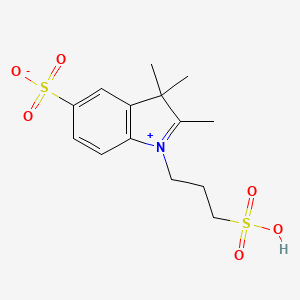
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of sulfonate groups which enhance its solubility in water and other polar solvents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate typically involves the reaction of 2,3,3-trimethylindole with 1,3-propanesultone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonate groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines .
科学研究应用
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it targets lysosomes in cells and exhibits changes in fluorescence intensity based on pH variations. This property is leveraged in cellular imaging and diagnostic applications .
相似化合物的比较
Similar Compounds
- 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indolium
- 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-benzo[f]indolinium
Uniqueness
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate stands out due to its dual sulfonate groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability in aqueous environments .
生物活性
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate, also known by its CAS number 76578-90-0, is a sulfonated indole derivative with potential biological applications. This compound has garnered interest due to its unique chemical structure and the presence of sulfonate groups, which may enhance its solubility and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological properties.
The molecular formula of this compound is C14H19NO6S2, with a molecular weight of approximately 361.43 g/mol. It is characterized by a complex structure that includes an indole ring and multiple sulfonate groups, which contribute to its solubility in aqueous solutions .
Antimicrobial Activity
Recent studies have indicated that sulfonated indole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.3 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results from an Artemia salina lethality test indicated that it possesses significant cytotoxic activity:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer Cells | 4.31 |
| Leukemia Cells | 8.33 |
These findings highlight the potential of this compound as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal cells .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microbial and cancer cells. The sulfonate groups may enhance cellular uptake and interaction with cellular components, leading to increased efficacy against pathogens and cancer cells.
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.
- Cytotoxicity Assessment : In vitro experiments showed that treatment with varying concentrations of the compound resulted in significant apoptosis in breast cancer cells, indicating a mechanism that warrants further investigation.
属性
CAS 编号 |
76578-90-0 |
|---|---|
分子式 |
C14H19NO6S2 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
2,3,3-trimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C14H19NO6S2/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21) |
InChI 键 |
IJNKOCJUWUUMCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















